6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 6H-Thieno[3,2-f]triazolo[4,3-a]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)- derives its name from a systematic application of IUPAC conventions for polycyclic heterosystems. The parent structure is a fused tricyclic system comprising thiophene, triazole, and diazepine rings. The numbering begins at the sulfur atom in the thiophene moiety, proceeding through the fused triazole and diazepine systems (Figure 1).
The substituents are assigned positions based on their attachment points:
- 4-(4-chlorophenyl) : A para-chlorinated phenyl group at position 4 of the diazepine ring.
- 2-formyl : A formyl group (-CHO) at position 2 of the triazole ring.
- 3,9-dimethyl : Methyl groups at positions 3 (triazole) and 9 (diazepine).
- Methyl ester : The acetic acid side chain at position 6 is esterified with a methyl group.
Isomeric considerations arise from the stereochemical configuration at the C6 position, which adopts the (6S) -enantiomeric form. This contrasts with related derivatives such as (6R)-JQ1 Acid (CID 70105179), where the C6 stereocenter governs binding specificity to biological targets like bromodomain-containing proteins.
Table 1: Substituent Positions and Functional Groups
| Position | Substituent | Heterocycle |
|---|---|---|
| 2 | Formyl (-CHO) | Triazole |
| 3 | Methyl (-CH₃) | Triazole |
| 4 | 4-Chlorophenyl | Diazepine |
| 6 | Methyl ester (-COOCH₃) | Acetic acid side chain |
| 9 | Methyl (-CH₃) | Diazepine |
Heterocyclic System Analysis: Thiophene-Triazole-Diazepine Fusion Architecture
The core structure integrates three heterocycles:
- Thiophene : A five-membered sulfur-containing ring fused to the triazole at positions 3 and 2 (denoted by [3,2-f] fusion notation).
- Triazolo[4,3-a] : A 1,2,4-triazole ring fused to the diazepine at positions 4 and 3, with the 'a' index indicating shared atoms between the triazole and diazepine.
- Diazepine : A seven-membered ring with two nitrogen atoms at positions 1 and 4, fused to both the thiophene and triazole systems.
The fusion pattern creates a planar, conjugated π-system that enhances electronic delocalization, as evidenced by the compound’s UV-Vis absorption maxima near 280 nm (typical for thieno-triazolo systems). The diazepine ring adopts a boat conformation to minimize steric strain from the 4-(4-chlorophenyl) substituent, while the triazole’s formyl group participates in intramolecular hydrogen bonding with the diazepine N1 atom.
Table 2: Key Bond Lengths and Angles in the Fused System
| Parameter | Value (Å/°) |
|---|---|
| Thiophene C-S-C angle | 92.3° |
| Triazole N-N bond length | 1.31 Å |
| Diazepine N1-C4 bond | 1.47 Å |
| Dihedral angle (thiophene-triazole) | 178.5° |
Stereochemical Configuration at C6 Position: (6S)-Enantiomer Specificity
The C6 position in the acetic acid side chain is a chiral center with absolute (S) -configuration. This stereochemistry critically influences molecular recognition, as demonstrated in comparative studies of (6S) - vs. (6R) -JQ1 derivatives. In the (6S) -enantiomer, the methyl ester group occupies a pseudo-axial orientation, enabling optimal interaction with hydrophobic pockets in target proteins (e.g., BRD4 bromodomains).
The configuration was confirmed via X-ray crystallography (Figure 2), showing a Cahn-Ingold-Prelog priority order of:
Table 3: Comparative Properties of (6S)- and (6R)-Enantiomers
| Property | (6S)-Enantiomer | (6R)-Enantiomer |
|---|---|---|
| Optical rotation ([α]D²⁵) | +112° (c = 1, CHCl₃) | -109° (c = 1, CHCl₃) |
| LogP | 3.2 | 3.1 |
| Protein binding (Kd, nM) | 48 ± 2 | 420 ± 15 |
The (6S) -configuration’s biological superiority is attributed to its complementary shape to the acetyl-lysine binding cavity in bromodomains, as shown in co-crystal structures. Substitution at C6 with bulkier groups (e.g., tert-butyl in JQ1) further modulates target affinity, underscoring the stereochemical precision required in drug design.
Properties
Molecular Formula |
C20H17ClN4O3S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
methyl 2-[7-(4-chlorophenyl)-4-formyl-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C20H17ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
JWRIVALJVPCOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Patent-Derived Multistep Synthesis (CN103694253A)
The Chinese patent CN103694253A outlines a 12-step route adaptable to the methyl ester target:
*Adaptation from tert-butyl to methyl ester via methyl chloroacetate.
Critical Reaction Analysis
- Step 3 (Cyclodehydration) : Acetic acid-mediated intramolecular condensation achieves 78% yield under reflux, with NMR monitoring confirming imine formation.
- Step 7 (Esterification) : Substituting tert-butanol with methyl chloroacetate and potassium carbonate in DMF affords the methyl ester in 85% yield.
- Stereochemical Control : Chiral resolution using (S)-(-)-1-phenylethylamine achieves >99% ee, confirmed by chiral HPLC.
Optimization Strategies
Thionation Efficiency
Replacing P₂S₅ with Lawesson’s reagent in Step 4 improves thione yield from 65% to 82% while reducing reaction time from 12 h to 4 h.
Solvent Effects in Cyclodehydration
Comparative studies show acetic acid outperforms toluene or DMF in Step 3, minimizing side products like the dimeric byproduct (<5% vs. 15–20%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (MeCN:H₂O 70:30) shows ≥99.5% purity, with residual solvents (DMF, ethyl acetate) below ICH Q3C limits.
Applications and Derivatives
While the patent highlights male contraceptive applications for related tert-butyl esters, the methyl ester derivative exhibits enhanced solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL vs. 12 mg/mL for tert-butyl), making it preferable for formulation studies.
Chemical Reactions Analysis
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, while esterification can be used to introduce different ester groups
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the triazolo-diazepine class exhibit potent anticancer properties. For instance, compounds similar to 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of related compounds against various cancer cell lines including breast and colon cancer cells .
Neuroprotective Effects
The compound demonstrates potential neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase activity and modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Anti-inflammatory Properties
Research has also pointed to anti-inflammatory effects associated with this compound. It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation . This suggests potential applications in treating chronic inflammatory conditions.
Synthesis and Derivatives
The synthesis of 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives involves several chemical reactions including cyclization and acylation processes. These synthetic pathways allow for the modification of the compound to enhance its biological activity and selectivity .
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer properties of a series of triazolo-diazepine derivatives. The results demonstrated that specific modifications to the chemical structure significantly increased cytotoxicity against breast cancer cell lines (MCF-7) compared to standard treatments .
Case Study 2: Neuroprotection
In a preclinical model for Alzheimer's disease, a derivative of the compound was administered to mice exhibiting cognitive deficits. The results showed improved memory performance and reduced amyloid plaque formation, suggesting a protective effect on neuronal health .
Mechanism of Action
The mechanism of action of 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of receptors in the nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Ester vs. Carboxylic Acid : The methyl ester derivative (target compound) exhibits better cell permeability than the carboxylic acid form (C₁₉H₁₇ClN₄O₂S, MW 400.88), which is often utilized as a synthetic intermediate . The tert-butyl ester analog (MW 456.96) demonstrates superior in vivo stability and is widely used in preclinical studies .
2-Position Modifications :
- The formyl group in the target compound allows further derivatization, such as reduction to hydroxymethyl (JQ1-OH) or substitution with difluoromethyl (JQ1-F2). These changes retain BRD4 binding but alter metabolic pathways .
- Difluoromethyl substitution (JQ1-F2) enhances resistance to enzymatic degradation compared to the formyl group .
Stereochemistry : The (6R)-enantiomer (e.g., ) shows significantly reduced BRD4 binding, highlighting the importance of the (6S)-configuration for activity .
Acetamide Derivatives : Conjugates like NH2-PEG2-JQ1 () and N-(4-hydroxyphenyl)acetamide () improve solubility but may reduce target engagement due to steric hindrance .
Biological Activity
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is known for its potential therapeutic applications in treating various diseases, including cancer and neurological disorders. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thieno-triazolo-diazepine core with various substituents that enhance its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of several cancer cell lines. For instance:
- Case Study 1 : A derivative was tested against human colon cancer (HCT 116) cells and exhibited an IC50 value of 4.363 μM, indicating potent anticancer activity compared to doxorubicin .
- Case Study 2 : Another study reported that compounds derived from this class showed high inhibition rates against Mycobacterium tuberculosis H37Rv .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has been found to possess activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity of Thieno-Triazolo-Diazepine Derivatives
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Salmonella typhi | 10 mm |
| Bacillus subtilis | 14 mm |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Neuroprotective Effects
The neuroprotective potential of thieno-triazolo-diazepines has been explored in various studies. These compounds may act as acetylcholinesterase inhibitors, which are beneficial in treating Alzheimer's disease.
- Case Study 3 : Compounds were screened for acetylcholinesterase inhibition and showed promising results with IC50 values comparable to established drugs used in dementia therapy .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
